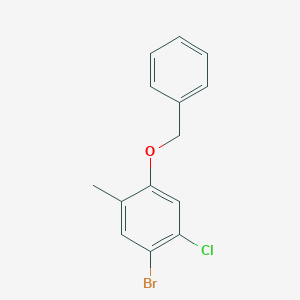

1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene

Description

Positional Significance of Halogenated Aromatic Ethers in Advanced Organic Chemistry

Halogenated aromatic ethers are a class of compounds that feature prominently in the design and synthesis of complex organic molecules. The presence of halogen atoms (fluorine, chlorine, bromine, iodine) on the aromatic ring significantly alters the electron density distribution, thereby influencing the molecule's reactivity towards electrophilic and nucleophilic substitution reactions. The specific position of these halogens is crucial; for instance, they can act as directing groups in subsequent synthetic transformations or serve as handles for cross-coupling reactions. Furthermore, halogen bonding, a non-covalent interaction involving a halogen atom as a Lewis acid, is increasingly recognized for its role in molecular recognition and self-assembly, with important implications in medicinal chemistry and materials science.

Overview of Benzyloxy Protecting Groups and Aryl Ether Motifs in Chemical Synthesis

The benzyloxy group is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis. chemicalbook.comchemicalbook.com Its stability under a broad range of reaction conditions, including acidic and basic media, makes it a robust choice for masking the reactivity of alcohols and phenols. chemicalbook.com The benzyl (B1604629) group can be readily introduced via Williamson ether synthesis and can be cleaved under relatively mild hydrogenolysis conditions, ensuring the integrity of other sensitive functional groups within the molecule. Beyond its role as a protecting group, the aryl ether motif is a key structural element in numerous natural products and biologically active compounds. The synthesis and reactivity of aryl ethers are therefore of fundamental interest to synthetic chemists.

Strategic Importance of Highly Substituted Benzene (B151609) Derivatives in Synthetic Methodologies

The synthesis of highly substituted benzene derivatives is a central theme in modern organic chemistry. sciencedaily.com These compounds serve as versatile building blocks for the construction of more complex molecular architectures. The challenge in their synthesis lies in achieving regioselective control over the introduction of multiple substituents onto the benzene ring. sciencedaily.com Methodologies such as directed ortho-metalation, halogen-dance reactions, and transition-metal-catalyzed cross-coupling reactions have been developed to address this challenge. The strategic placement of different functional groups allows for a programmed and sequential elaboration of the molecule, providing access to a diverse array of chemical structures. sciencedaily.com

Rationale for Comprehensive Investigation of 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene

A comprehensive investigation into this compound is warranted due to its potential as a versatile synthetic intermediate. This molecule embodies several key features of interest to organic chemists:

A Polysubstituted Aromatic Core: The presence of four different substituents on the benzene ring provides a platform for investigating the interplay of steric and electronic effects on molecular reactivity.

Orthogonal Reactive Sites: The bromo and chloro substituents offer the potential for selective functionalization through various cross-coupling reactions, allowing for the stepwise introduction of new chemical moieties.

A Protected Phenolic Group: The benzyloxy group serves as a masked phenol (B47542), which can be deprotected at a later synthetic stage to reveal a reactive hydroxyl group for further transformations.

A Methyl Group: The methyl group can influence the reactivity of the aromatic ring and can itself be a site for further chemical modification.

The specific arrangement of these groups makes this compound a valuable precursor for the synthesis of novel ligands, biologically active molecules, and advanced materials.

Scope and Objectives of Academic Inquiry

The primary objective of an academic inquiry into this compound would be to fully characterize its chemical properties and explore its synthetic utility. Key areas of investigation would include:

Development of an efficient and scalable synthesis: Establishing a reliable protocol for the preparation of this compound is the first critical step.

Systematic study of its reactivity: Investigating its behavior in various chemical transformations, particularly in regioselective cross-coupling reactions, would unlock its potential as a building block.

Elucidation of its spectroscopic and structural properties: Detailed analysis using techniques such as NMR, IR, and mass spectrometry, along with single-crystal X-ray diffraction if possible, would provide a complete picture of its molecular structure.

Application in target-oriented synthesis: Utilizing this compound as a key intermediate in the synthesis of more complex and potentially useful molecules would demonstrate its practical value.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-chloro-5-methyl-4-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrClO/c1-10-7-12(15)13(16)8-14(10)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSSQVIVKFCUBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OCC2=CC=CC=C2)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Benzyloxy 4 Bromo 5 Chloro 2 Methylbenzene

Retrosynthetic Analysis: Key Disconnections and Strategic Considerations

Retrosynthetic analysis of 1-(benzyloxy)-4-bromo-5-chloro-2-methylbenzene reveals two primary strategic disconnections that lead to distinct synthetic pathways. The choice between these pathways depends on factors such as the availability of starting materials, reaction efficiency, and, most critically, the ability to control the regioselectivity of the substitution reactions.

The first key disconnection is at the C-O bond of the aryl ether (Disconnection A). This approach involves the formation of the ether linkage as a late-stage step. The synthesis begins with a pre-functionalized phenol (B47542), 4-bromo-5-chloro-2-methylphenol (B1523040), which is then benzylated. This strategy places the burden on the regioselective synthesis of the dihalogenated cresol (B1669610) precursor.

The second strategic approach involves disconnecting the C-Br and C-Cl bonds (Disconnection B). In this pathway, the aryl ether, 1-(benzyloxy)-2-methylbenzene, serves as the starting material. The synthesis then relies on the sequential, regioselective introduction of the bromine and chlorine atoms onto the activated aromatic ring through electrophilic aromatic substitution. The primary challenge in this route is controlling the position of halogenation, as the ring is substituted with two activating groups, the benzyloxy and methyl groups.

A third, less common, disconnection could involve the C-C bond between the methyl group and the ring, but this is generally a less practical approach for this specific target. The strategic choice between Disconnection A and B dictates the set of chemical transformations and the specific challenges that must be overcome to achieve the desired product.

Formation of the Aryl Ether Linkage

The formation of the aryl ether bond is a cornerstone of organic synthesis. For a target like this compound, this typically involves coupling a phenolic precursor with a benzyl (B1604629) halide. Several methods are available, each with its own advantages depending on the substrate's reactivity and steric hindrance.

The Williamson ether synthesis is a classic and widely used method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.comyoutube.com The reaction begins with the deprotonation of a phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide. youtube.com For phenols, especially those with some degree of steric hindrance or altered electronic properties due to substituents, modifications to the standard protocol are often necessary to achieve high yields. francis-press.com

The synthesis typically involves a base to deprotonate the phenol and a polar aprotic solvent to facilitate the SN2 reaction. The choice of base is crucial; while strong bases like sodium hydride (NaH) ensure complete deprotonation, milder bases such as potassium carbonate (K2CO3) are often sufficient and easier to handle, particularly for acidic phenols. masterorganicchemistry.com A patent for a similar compound, 1-(benzyloxy)-4-bromo-2-chlorobenzene, describes a successful synthesis using 4-bromo-2-chlorophenol, benzyl bromide, and potassium carbonate in N,N-dimethylformamide (DMF) at room temperature, achieving a 99% yield. chemicalbook.com

| Phenolic Substrate | Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromo-2-chlorophenol | Benzyl bromide | K₂CO₃ | DMF | 20°C | 99% | chemicalbook.com |

| Various Phenols | Benzyl chloride | K₂CO₃ | Solvent-free | Low Temp | Excellent | researchgate.net |

| General Phenol | Alkyl Halide | NaH | THF/DMF | RT - 80°C | Good-Excellent | youtube.com |

For more challenging substrates where the Williamson synthesis may be inefficient, transition metal-catalyzed cross-coupling reactions offer powerful alternatives. researchgate.net These methods have expanded the scope of C-O bond formation in organic synthesis. researchgate.net Catalytic systems based on copper (Ullmann condensation) and palladium (Buchwald-Hartwig etherification) are the most common. researchgate.netdntb.gov.ua

The Ullmann reaction traditionally involves the coupling of an aryl halide with an alcohol in the presence of a stoichiometric amount of copper at high temperatures. Modern variations utilize catalytic amounts of copper, often with ligands, to facilitate the reaction under milder conditions.

The Buchwald-Hartwig amination protocol has been extended to C-O bond formation, enabling the palladium-catalyzed coupling of aryl halides or triflates with alcohols and phenols. These reactions typically employ a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a bulky, electron-rich phosphine (B1218219) ligand (e.g., BINAP, XPhos) and a base. This methodology is valued for its broad functional group tolerance and applicability to a wide range of substrates. nih.gov

| Reaction Type | Catalyst/Precursor | Typical Ligand | Base | Coupling Partners |

|---|---|---|---|---|

| Ullmann Condensation | CuI, Cu₂O | Phenanthroline, L-proline | Cs₂CO₃, K₃PO₄ | Aryl Halide + Phenol/Alcohol |

| Buchwald-Hartwig Etherification | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, XPhos, SPhos | NaOt-Bu, K₃PO₄ | Aryl Halide/Triflate + Phenol/Alcohol |

Nucleophilic aromatic substitution (SNAr) is another fundamental mechanism for forming bonds to an aromatic ring. masterorganicchemistry.com Unlike electrophilic substitutions, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring. masterorganicchemistry.com For this reaction to proceed, the aryl substrate must possess two key features: a good leaving group (typically a halide) and one or more strong electron-withdrawing groups (EWGs), such as a nitro group, positioned ortho or para to the leaving group. chemistrysteps.comuomustansiriyah.edu.iq

The mechanism proceeds via a two-step addition-elimination sequence. The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemistrysteps.comyoutube.com The aromaticity is then restored by the expulsion of the leaving group. The presence of EWGs in the ortho and/or para positions is critical as they stabilize the negative charge of the Meisenheimer complex through resonance. uomustansiriyah.edu.iq

In the context of synthesizing this compound, an SNAr approach for creating the ether bond would be unconventional. It would require a precursor like 1,5-dichloro-4-bromo-2-methylbenzene or 1,4-dibromo-5-chloro-2-methylbenzene, where one of the halogens acts as a leaving group. However, without strong activating EWGs on the ring, such a reaction would require extremely harsh conditions (e.g., high temperature and pressure) and would likely suffer from poor regioselectivity, proceeding through a benzyne (B1209423) elimination-addition mechanism rather than a pure SNAr pathway. chemistrysteps.commakingmolecules.com

Regioselective Halogenation Strategies

When the synthetic strategy involves halogenating the 1-(benzyloxy)-2-methylbenzene precursor, precise control over the regioselectivity of the electrophilic aromatic substitution (EAS) is paramount. The outcome of the reaction is governed by the directing effects of the substituents already present on the aromatic ring.

The halogenation of aromatic compounds is a classic example of EAS, where an electrophile (e.g., Br⁺ or Cl⁺) replaces a hydrogen atom on the ring. byjus.comdocbrown.info The reaction typically requires a Lewis acid catalyst, such as FeBr₃ for bromination or AlCl₃ for chlorination, to polarize the halogen molecule and generate a more potent electrophile. youtube.com

In the case of 1-(benzyloxy)-2-methylbenzene, both the benzyloxy (-OCH₂Ph) and methyl (-CH₃) groups are activating and ortho-, para-directing. msu.edumsu.edu The benzyloxy group, being an alkoxy derivative, is a significantly stronger activating group than the methyl group. Therefore, it will dictate the position of the first halogenation. The para position relative to the bulky benzyloxy group is sterically most accessible and electronically favored, leading to the formation of 1-(benzyloxy)-4-bromo-2-methylbenzene (B3127735) as the major product upon bromination.

The subsequent chlorination of this intermediate presents a greater challenge. The ring now contains two activating groups (-OCH₂Ph, -CH₃) and one deactivating group (-Br). The powerful directing effect of the benzyloxy group will favor substitution at its remaining ortho position (C6). However, the methyl group directs to its ortho (C3) and para (C5) positions, while the bromine atom also directs ortho and para to itself (C3 and C5). The position C5 is ortho to the bromine and para to the methyl group, making it a likely site for the second halogenation, which would yield the desired product. Careful selection of the halogenating agent and optimization of reaction conditions are crucial to maximize the yield of the target isomer. google.com For instance, N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can sometimes offer different selectivity compared to diatomic halogens with a Lewis acid catalyst. researchgate.netnih.gov

| Halogenation | Reagent System | Electrophile (Effective) | Notes |

|---|---|---|---|

| Bromination | Br₂ / FeBr₃ or AlBr₃ | "Br⁺" | Standard method for most arenes. |

| Bromination | N-Bromosuccinimide (NBS) | "Br⁺" | Milder conditions, often used for activated rings. |

| Chlorination | Cl₂ / AlCl₃ or FeCl₃ | "Cl⁺" | Standard method, highly reactive. |

| Chlorination | N-Chlorosuccinimide (NCS) | "Cl⁺" | Milder alternative to Cl₂/Lewis acid. |

Directed Ortho-Metalation (DoM) and Subsequent Halogenation

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgchem-station.com The strategy relies on the use of a directing metalation group (DMG), which is a functional group containing a heteroatom that can coordinate to an organolithium reagent. wikipedia.orgharvard.edu This coordination positions the strong base to deprotonate the C-H bond at the adjacent ortho position, creating a highly reactive aryllithium intermediate that can then be quenched with an electrophile. wikipedia.orgchem-station.com

In the context of synthesizing this compound, the benzyloxy group can serve as a moderately effective DMG. The oxygen atom's lone pairs can chelate the lithium ion, directing deprotonation. However, the presence of other substituents significantly influences the reaction's course. A plausible DoM approach would not start with a simple benzyloxy precursor but rather a more elaborated one to achieve the desired substitution pattern.

For instance, a synthetic pathway could begin with 1-(benzyloxy)-2-methyl-4-bromobenzene. The benzyloxy group is a stronger directing group than the methyl group or the bromine atom. Treatment with a strong lithium amide base like lithium tetramethylpiperidide (LiTMP), which is less prone to nucleophilic addition than alkyllithiums, would selectively deprotonate the position ortho to the benzyloxy group. uwindsor.ca Of the two possible ortho positions (C3 and C6), the C6 position is sterically hindered by the adjacent methyl group. Therefore, lithiation would be expected to occur preferentially at the C3 position. Subsequent quenching of this lithiated intermediate with a chlorinating agent, such as hexachloroethane (B51795) (C₂Cl₆), would introduce the chlorine atom at the desired C5 position (relative to the final product's numbering), although this pathway does not directly yield the target compound.

A more viable DoM strategy would involve careful selection of the starting material where the directing groups guide the metalation to the correct, unfunctionalized carbon. For example, starting with 1-(benzyloxy)-2-methyl-5-chlorobenzene, the benzyloxy group would direct lithiation to the C6 position. Quenching this aryllithium species with a source of electrophilic bromine, such as 1,2-dibromotetrafluoroethane, would install the bromine atom at the C4 position, yielding the final product. The success of this reaction is contingent on the precise directing power of the benzyloxy group outweighing other potential reaction pathways. uwindsor.ca

Halogenation with N-Halosuccinimides and Catalytic Systems (e.g., Elemental Sulfur)

Electrophilic aromatic halogenation is a cornerstone of aromatic chemistry. While elemental halogens are effective, their use presents handling and toxicity challenges. masterorganicchemistry.com N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are safer, crystalline reagents but are generally less reactive, especially towards non-activated or deactivated aromatic rings. yinshai.com To overcome this, various catalytic systems have been developed to enhance the electrophilicity of the halogen atom in NXS reagents. yinshai.comrsc.org

For the synthesis of this compound, a stepwise halogenation approach on a precursor like 1-(benzyloxy)-2-methylbenzene is necessary. The benzyloxy and methyl groups are both activating, ortho-, para-directing substituents. Their combined effect strongly directs incoming electrophiles to the C4 and C6 positions.

Chlorination: The first step could be the chlorination using NCS. To achieve reaction with a moderately activated ring, a catalyst is often required. Lewis acids (e.g., AuCl₃, BiCl₃) or Brønsted acids can activate the NCS. yinshai.comrsc.org For example, treating 1-(benzyloxy)-2-methylbenzene with NCS in the presence of a catalytic amount of bismuth(III) chloride in acetonitrile (B52724) would likely yield 1-(benzyloxy)-4-chloro-2-methylbenzene (B8031806) as the major product due to steric hindrance at the C6 position.

Bromination: The subsequent bromination of 1-(benzyloxy)-4-chloro-2-methylbenzene would then be performed. The ring is now less activated due to the presence of the deactivating chloro substituent. Therefore, a more potent halogenating system is required. The combination of NBS with a catalyst is a suitable choice. Recent methodologies have employed sulfur-containing activators. For example, reacting the chlorinated intermediate with NBS in the presence of diphenyl disulfide (PhSSPh) under mild conditions can facilitate the bromination. researchgate.net The PhSSPh is thought to generate a more reactive brominating species, PhSBr. The directing effects of the benzyloxy, methyl, and chloro groups would guide the incoming bromine electrophile to the C5 position (para to the methyl group and ortho to the benzyloxy group), yielding the target molecule.

Below is a table summarizing the catalytic systems for this hypothetical halogenation sequence.

| Step | Reagent System | Catalyst/Activator | Probable Major Product |

| Chlorination | N-Chlorosuccinimide (NCS) | Bismuth(III) Chloride (BiCl₃) | 1-(Benzyloxy)-4-chloro-2-methylbenzene |

| Bromination | N-Bromosuccinimide (NBS) | Diphenyl Disulfide (PhSSPh) | This compound |

Introduction and Manipulation of the Methyl Group

Friedel-Crafts Alkylation and its Regiochemical Considerations

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds by attaching an alkyl group to an aromatic ring. masterorganicchemistry.comchemguide.co.uk The reaction typically involves an alkyl halide, a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃), and the aromatic substrate. libretexts.org The Lewis acid polarizes the C-X bond of the alkyl halide, generating a carbocation or a carbocation-like electrophile that is then attacked by the electron-rich aromatic ring. chemguide.co.uklibretexts.org

Synthesizing the target compound via a late-stage Friedel-Crafts methylation presents significant regiochemical challenges. If one were to start with 1-(benzyloxy)-4-bromo-5-chlorobenzene, the introduction of a methyl group using a reagent like methyl chloride (CH₃Cl) and AlCl₃ must be considered carefully.

Regiochemical Analysis:

Benzyloxy Group (-OCH₂Ph): Strongly activating and ortho-, para-directing.

Halogen Groups (-Br, -Cl): Deactivating yet ortho-, para-directing.

The powerful activating and directing effect of the benzyloxy group would dominate. It would direct the incoming methyl electrophile to its ortho positions (C2 and C6). The C4 position is blocked by bromine. The halogens also direct ortho and para. The chlorine at C5 directs to C2 and C6. The bromine at C4 directs to C2. Therefore, all existing substituents direct the incoming electrophile to the C2 and C6 positions. The C2 position is less sterically hindered than the C6 position (which is flanked by the chloro and benzyloxy groups), making this compound the likely major product.

However, Friedel-Crafts alkylation suffers from several limitations:

Polyalkylation: The product, now containing an activating methyl group, is more reactive than the starting material, leading to the introduction of multiple alkyl groups. libretexts.org

Carbocation Rearrangement: While not an issue for methylation, this is a major problem for alkyl groups larger than ethyl. masterorganicchemistry.com

Substrate Limitation: The reaction fails on strongly deactivated rings. While the di-halogenated precursor is deactivated, the potent activation by the benzyloxy group should allow the reaction to proceed. libretexts.org

Alternative Methylation Procedures on the Aromatic Ring

Given the limitations of the Friedel-Crafts reaction, modern synthetic chemistry has developed alternative methylation methods that offer greater control and broader substrate scope. Many of these rely on transition-metal-catalyzed C-H bond activation. researchgate.net

One prominent strategy is palladium-catalyzed C-H methylation. chemrxiv.orgrsc.org These reactions can be directed by a pre-existing functional group on the ring, leading to high regioselectivity. For instance, if a suitable directing group were present at the C2 position of a 1-(benzyloxy)-4-bromo-5-chlorobenzene precursor, a palladium catalyst could selectively activate the C-H bond at that position for methylation.

A hypothetical route could involve an iridium-catalyzed, carboxylate-directed ortho C-H methylation. nih.gov If the synthesis started from 4-bromo-5-chloro-2-hydroxybenzoic acid, the carboxylic acid group could direct the methylation to its ortho position (the future C6 position of the target molecule, which is not the desired outcome). However, this highlights the principle of using directing groups to achieve regioselectivity that is difficult to obtain with classical methods.

A more practical alternative for this specific target would be to use a coupling reaction. A precursor such as 1-(benzyloxy)-2,4-dibromo-5-chlorobenzene could undergo a selective Suzuki or Stille coupling with a methylating agent like methylboronic acid or trimethylstannane, respectively, catalyzed by a palladium complex. The relative reactivity of the C-Br bonds would be crucial for selectivity.

The following table compares Friedel-Crafts methylation with a potential palladium-catalyzed alternative for the synthesis of the target compound.

| Method | Reagent/Catalyst | Key Advantages | Key Challenges |

| Friedel-Crafts Alkylation | CH₃Cl / AlCl₃ | Simple reagents, well-established | Risk of polyalkylation, catalyst deactivation |

| Directed C-H Methylation | MeB(OH)₂ / Pd(OAc)₂ | High regioselectivity, mild conditions | Requires a suitable directing group, catalyst cost |

Multi-Step Synthesis Pathways: Convergent and Linear Approaches

The construction of a polysubstituted benzene (B151609) like this compound can be approached through two main strategic paradigms: linear and convergent synthesis. fiveable.mepressbooks.pub

Step 1: Chlorination: Treatment of o-cresol (B1677501) with a mild chlorinating agent like sulfuryl chloride (SO₂Cl₂) would yield 4-chloro-2-methylphenol, with the hydroxyl and methyl groups directing the substitution.

Step 2: Bromination: Subsequent bromination with Br₂ in a suitable solvent would introduce a bromine atom, likely at the position para to the methyl group and ortho to the hydroxyl group, yielding 4-bromo-6-chloro-2-methylphenol. (Note: this does not lead to the desired isomer, illustrating the challenges of regiocontrol in linear synthesis). A more controlled approach would be necessary, perhaps involving blocking groups.

Step 3: Benzylation: The resulting phenol would then be benzylated using benzyl bromide and a base like potassium carbonate (K₂CO₃) in a Williamson ether synthesis. francis-press.com

A convergent synthesis , in contrast, involves the independent preparation of key fragments of the target molecule, which are then combined in one or more final steps. rsc.org This approach is generally more efficient for complex molecules as it allows for the accumulation of material and avoids carrying a single batch through a lengthy sequence.

A potential convergent route for this compound would be:

Fragment A Synthesis (4-bromo-5-chloro-2-methylphenol):

Start with 3-chloro-6-methylaniline.

Perform a Sandmeyer reaction: diazotization with NaNO₂/HCl followed by treatment with CuBr to replace the amino group with bromine, yielding 4-bromo-2-chloro-1-methylbenzene.

Nitration of this intermediate, followed by reduction of the nitro group to an amine, and another Sandmeyer reaction to introduce a hydroxyl group would be a lengthy but controlled way to produce the desired phenol fragment.

Fragment B: Benzyl bromide is commercially available.

Final Coupling Step: The two fragments, 4-bromo-5-chloro-2-methylphenol and benzyl bromide, are coupled using Williamson ether synthesis conditions (e.g., K₂CO₃ in acetone (B3395972) or DMF) to form the final product. This final step is typically high-yielding.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts. For a multi-step synthesis of this compound, several key transformations would be targeted for optimization.

Consider the bromination of 1-(benzyloxy)-4-chloro-2-methylbenzene using NBS, as proposed in a linear synthesis. Key parameters to optimize include the choice of solvent, catalyst, temperature, and reaction time. A systematic approach, such as a design of experiments (DoE), could be employed to efficiently map the reaction landscape.

A hypothetical optimization study for the bromination step is presented in the table below. The goal is to maximize the yield of the desired 5-bromo isomer while minimizing side reactions, such as benzylic bromination or the formation of other isomers.

| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield of Desired Product (%) |

| 1 | Dichloromethane (DCM) | None | 25 | 24 | < 5 |

| 2 | Acetonitrile (MeCN) | BiCl₃ (5%) | 25 | 12 | 65 |

| 3 | Acetonitrile (MeCN) | PhSSPh (10%) | 25 | 8 | 85 |

| 4 | Acetonitrile (MeCN) | PhSSPh (10%) | 50 | 4 | 92 |

| 5 | N,N-Dimethylformamide (DMF) | PhSSPh (10%) | 50 | 4 | 88 (with side products) |

| 6 | Acetonitrile (MeCN) | AuCl₃ (1%) | 25 | 10 | 90 |

Reactivity and Functional Group Transformations of 1 Benzyloxy 4 Bromo 5 Chloro 2 Methylbenzene

Reactivity of the Aryl Halides (Bromine and Chlorine)

The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the cornerstone of selective functionalization of 1-(benzyloxy)-4-bromo-5-chloro-2-methylbenzene. In general, for palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order I > Br > OTf >> Cl. wikipedia.orglibretexts.orgwikipedia.org This inherent difference allows for reactions to occur selectively at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Negishi, Sonogashira) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For this compound, these reactions are expected to proceed with high selectivity at the C-Br bond.

Suzuki Coupling: This reaction couples the aryl halide with an organoboron species. wikipedia.org The reaction of this compound with an arylboronic acid would selectively yield the corresponding 4-aryl-5-chloro-1-(benzyloxy)-2-methylbenzene. The less reactive C-Cl bond generally remains untouched under standard Suzuki conditions. rsc.org

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. organic-chemistry.orgwikipedia.org For the target molecule, vinylation would occur at the 4-position, selectively displacing the bromine atom to form a substituted styrene (B11656) derivative. mdpi.com

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the aryl halide. organic-chemistry.org The Negishi coupling is known for its versatility and functional group tolerance. Reaction with an organozinc reagent would selectively occur at the C-Br bond.

Sonogashira Coupling: The Sonogashira reaction couples aryl halides with terminal alkynes, typically using a palladium catalyst and a copper(I) cocatalyst. wikipedia.orglibretexts.org The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective alkynylation at the 4-position of this compound. acs.orgnih.govchemicalforums.com

Table 1: Predicted Selective Cross-Coupling Reactions at the C-Br Bond

| Coupling Reaction | Reagent | Catalyst System (Typical) | Predicted Product |

|---|---|---|---|

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 4-Aryl-5-chloro-1-(benzyloxy)-2-methylbenzene |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 4-Vinyl-5-chloro-1-(benzyloxy)-2-methylbenzene |

| Negishi | Organozinc halide | Pd(PPh₃)₄ or Ni catalyst | 4-Alkyl/Aryl-5-chloro-1-(benzyloxy)-2-methylbenzene |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 4-Alkynyl-5-chloro-1-(benzyloxy)-2-methylbenzene |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orgyoutube.comlibretexts.orgyoutube.com Similar to C-C coupling reactions, this amination can be performed selectively on dihalogenated substrates. Given the higher reactivity of aryl bromides over aryl chlorides, this compound can be selectively aminated at the 4-position, leaving the chlorine atom for further functionalization. The choice of palladium precursor, ligand, and base is crucial for achieving high selectivity and yield.

Selective Reductive Dehalogenation Processes

Selective removal of one halogen in the presence of another is a valuable synthetic transformation. In the case of this compound, the more labile bromine atom can be selectively removed. Catalytic hydrogenation is a common method for reductive dehalogenation. Aryl bromides are reduced more readily than aryl chlorides, allowing for selective debromination using catalysts like palladium on carbon (Pd/C) under neutral conditions. researchwithrutgers.comorganic-chemistry.orgresearchgate.netorganic-chemistry.org This process would yield 1-(benzyloxy)-3-chloro-6-methylbenzene.

Nucleophilic Aromatic Substitution of Halogens

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. wikipedia.orglibretexts.orgkhanacademy.orgyoutube.com The substituents on this compound (benzyloxy and methyl) are electron-donating, which deactivates the ring for a standard SNAr mechanism. Therefore, displacing either the bromine or chlorine via this pathway would require harsh reaction conditions. Under very strong basic conditions, substitution could potentially occur via a benzyne (B1209423) intermediate, which might lead to a mixture of products. science.gov

Transformations of the Benzyloxy Ether Moiety

The benzyloxy group serves as a protecting group for the phenolic hydroxyl group and can be removed under various conditions.

Selective Cleavage of the Benzyl (B1604629) Ether (e.g., Hydrogenolysis, Acidic Hydrolysis, Oxidative Methods)

The choice of deprotection method depends on the other functional groups present in the molecule to ensure selectivity.

Hydrogenolysis: This is a common method for benzyl ether cleavage, typically employing a palladium catalyst and a source of hydrogen. nacatsoc.orgresearchgate.netwikipedia.orgacsgcipr.org A key challenge in applying this method to this compound is the potential for simultaneous reductive dehalogenation. However, by carefully selecting the catalyst and reaction conditions, it is possible to achieve selective debenzylation while preserving the aryl halides. nacatsoc.orgresearchgate.net

Acidic Hydrolysis: Strong acids can cleave benzyl ethers. organic-chemistry.orglibretexts.orgkhanacademy.orgnih.govyoutube.com This method is generally suitable for substrates that can withstand harsh acidic conditions. The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack. For aryl alkyl ethers, cleavage typically results in a phenol (B47542) and an alkyl halide, as the aromatic C-O bond is stronger. libretexts.org

Oxidative Methods: Oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the cleavage of benzyl ethers, particularly under photochemical conditions. nih.govnih.govacs.orgresearchgate.net This method offers an alternative to reductive or strongly acidic conditions and may be compatible with the aryl halide functionalities. acs.org

Table 2: Methods for Cleavage of the Benzyloxy Group

| Method | Reagents | Key Considerations | Product |

|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C | Potential for concurrent dehalogenation. Conditions must be optimized for selectivity. nacatsoc.orgresearchgate.net | 4-Bromo-5-chloro-2-methylphenol (B1523040) |

| Acidic Hydrolysis | Strong acid (e.g., HBr, HI) | Substrate must be stable to strong acid. libretexts.orgnih.gov | 4-Bromo-5-chloro-2-methylphenol |

| Oxidative Cleavage | DDQ, often with light | Offers a milder alternative to hydrogenolysis and strong acid. nih.govacs.org | 4-Bromo-5-chloro-2-methylphenol |

Palladium-Catalyzed Decarboxylative Etherification

Rearrangement Reactions Involving the Benzyloxy Group

The benzyloxy group can potentially undergo rearrangement reactions under specific conditions, such as the Sommelet-Hauser or libretexts.orgchemistry.coach-Wittig rearrangements, particularly if the benzylic position is deprotonated. However, specific studies detailing these rearrangements for this compound have not been identified in the surveyed literature. The benzilic acid rearrangement, a reaction of 1,2-diketones, is not applicable to this molecule. wikipedia.org

Reactivity of the Methyl Group at the Benzylic Position

The methyl group attached to the benzene (B151609) ring is at a benzylic position, which makes it particularly susceptible to certain transformations due to the resonance stabilization of intermediates. libretexts.org

Side-Chain Oxidation Reactions to Carboxylic Acid or Aldehyde Derivatives

The methyl group of this compound can be oxidized to a carboxylic acid using strong oxidizing agents. libretexts.orglibretexts.org This reaction is a common transformation for alkylbenzenes that possess at least one benzylic hydrogen. csbsju.educhemistrysteps.com

Key Features of Benzylic Oxidation:

Reagents : Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are typically employed. libretexts.orgchemistrysteps.com

Requirement : The reaction requires the presence of at least one hydrogen atom on the benzylic carbon. csbsju.eduyoutube.com

Product : The alkyl side-chain is converted into a carboxylic acid group (-COOH), regardless of the chain length. libretexts.orgleah4sci.com

The expected oxidation of the title compound is outlined in the table below.

| Starting Material | Reagent(s) | Product |

| This compound | 1. KMnO₄, OH⁻, Heat2. H₃O⁺ | 4-(Benzyloxy)-2-bromo-3-chloro-6-methylbenzoic acid |

This table represents the expected outcome based on established chemical principles.

Benzylic Halogenation and Subsequent Transformations

The benzylic position of the methyl group can be selectively halogenated, typically brominated, using N-bromosuccinimide (NBS) in the presence of a radical initiator like light or peroxides. libretexts.org This reaction proceeds via a free radical mechanism, favored by the stability of the intermediate benzylic radical. chemistry.coachlibretexts.org

Once the benzylic halide is formed, it can undergo a variety of subsequent nucleophilic substitution reactions (both Sₙ1 and Sₙ2 mechanisms are possible due to the stabilized benzylic carbocation intermediate) or elimination reactions. chemistry.coachkhanacademy.org

Table of Benzylic Halogenation and Subsequent Reactions:

| Reaction Step | Reagent(s) | Intermediate/Product |

| Benzylic Bromination | NBS, Light/Peroxide | 1-(Benzyloxy)-4-bromo-5-chloro-2-(bromomethyl)benzene |

| Nucleophilic Substitution (Example) | NaOH | (4-(Benzyloxy)-2-bromo-3-chloro-6-methylphenyl)methanol |

| Nucleophilic Substitution (Example) | NaCN | 2-(4-(Benzyloxy)-2-bromo-3-chloro-6-methylphenyl)acetonitrile |

This table illustrates potential transformations based on general reactivity patterns.

Electrophilic Aromatic Substitution on the Substituted Benzene Core

The benzene ring of this compound is highly substituted, and the directing effects of the existing groups will dictate the position of any further electrophilic aromatic substitution.

Directing Effects of Existing Substituents (Benzyloxy, Bromo, Chloro, Methyl)

The directing effect of a substituent in electrophilic aromatic substitution is determined by its ability to donate or withdraw electron density, through both inductive and resonance effects. libretexts.org

Benzyloxy Group (-OCH₂Ph) : The oxygen atom has lone pairs that can be donated to the ring through resonance, making it a strong activating group and an ortho, para-director. youtube.com

Bromo (-Br) and Chloro (-Cl) Groups : Halogens are deactivating due to their inductive electron withdrawal, but they are ortho, para-directing because of resonance donation from their lone pairs. libretexts.orgunizin.org

Methyl Group (-CH₃) : Alkyl groups are weakly activating through an inductive effect and are ortho, para-directors. libretexts.org

Summary of Substituent Directing Effects:

| Substituent | Electronic Effect | Directing Effect |

| -OCH₂Ph | Activating (Resonance donation > Inductive withdrawal) | ortho, para |

| -Br | Deactivating (Inductive withdrawal > Resonance donation) | ortho, para |

| -Cl | Deactivating (Inductive withdrawal > Resonance donation) | ortho, para |

| -CH₃ | Activating (Inductive donation) | ortho, para |

Given the positions of the current substituents, the remaining hydrogen atom on the ring is at a position that is ortho to the benzyloxy group and ortho to the chloro group, as well as meta to the bromo and methyl groups. The powerful activating and ortho, para-directing nature of the benzyloxy group would strongly favor substitution at this position.

Challenges in Further Regioselective Functionalization

Achieving further regioselective functionalization of this compound presents several challenges due to the complex substitution pattern of the benzene ring. The positions ortho and para to the activating benzyloxy and methyl groups are already substituted, which can lead to a lack of reactivity or complex product mixtures in electrophilic aromatic substitution reactions.

The primary challenge lies in predicting the site of further substitution. The directing effects of the existing substituents are often in conflict. For instance, while the benzyloxy group strongly directs incoming electrophiles to its ortho and para positions, these are already occupied. The remaining unsubstituted position is meta to the benzyloxy group, a position that is electronically disfavored.

Furthermore, the presence of two different halogen atoms, bromine and chlorine, introduces the potential for competitive reactions at these sites. For example, in metal-halogen exchange reactions, the reactivity difference between the C-Br and C-Cl bonds would need to be carefully considered to achieve selective functionalization.

Steric hindrance from the existing substituents can also play a significant role in dictating the regioselectivity of incoming reagents, potentially favoring substitution at the less hindered positions, which may not be the electronically preferred sites. Overcoming these challenges often requires carefully optimized reaction conditions, including the choice of catalyst, solvent, and temperature, to favor one reaction pathway over others.

Chemo- and Regioselectivity in Complex Reaction Environments

In complex reaction environments, the chemo- and regioselectivity of this compound are critical considerations. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the position at which a reaction occurs.

For this molecule, several scenarios of chemo- and regioselectivity can be envisioned:

Electrophilic Aromatic Substitution: In reactions such as nitration, halogenation, or Friedel-Crafts reactions, the regioselectivity will be determined by the net directing effect of all substituents. The powerful ortho-, para-directing influence of the benzyloxy group is the dominant factor. However, with the ortho and para positions already substituted, the reaction may be sluggish or require harsh conditions, which could lead to side reactions or decomposition.

Nucleophilic Aromatic Substitution: The presence of electron-withdrawing halogen atoms can render the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to these halogens. However, this typically requires strong electron-withdrawing activating groups (like a nitro group) to be present on the ring, which is not the case here. Therefore, nucleophilic aromatic substitution is less likely to occur under standard conditions.

Metal-Mediated Cross-Coupling Reactions: The bromo and chloro substituents provide handles for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. The difference in reactivity between the C-Br and C-Cl bonds can be exploited to achieve selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in these reactions, allowing for sequential couplings.

Modification of the Benzyloxy Group: The benzyloxy group itself can be a site of reaction. For example, it can be cleaved under various conditions (e.g., hydrogenolysis) to yield the corresponding phenol. This deprotection step is a common transformation in multi-step syntheses.

The outcome of any given reaction will be highly dependent on the specific reagents and conditions employed. A thorough understanding of the electronic and steric properties of the molecule is essential for predicting and controlling its behavior in complex chemical transformations.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Coupling Analysis

Specific ¹H NMR data for 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene, which would provide information on the chemical environment of each proton and their coupling interactions, is not available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton and Hybridization

Detailed ¹³C NMR data, essential for mapping the carbon framework and determining the hybridization of carbon atoms in this compound, could not be located.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

No 2D NMR spectra (COSY, HSQC, HMBC, NOESY) were found for this compound. These techniques are instrumental in establishing through-bond and through-space correlations between atoms, which is vital for unambiguous structural assignment.

Application for Definitive Regio- and Stereochemical Assignments

Without the foundational 1D and 2D NMR data, a definitive assignment of the regiochemistry and stereochemistry of this compound cannot be performed.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways and Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. For this compound, MS/MS analysis would be crucial for confirming its molecular structure by examining its specific fragmentation patterns.

In a hypothetical MS/MS experiment, the precursor ion, which is the protonated molecule [M+H]⁺, would be selected and subjected to collision-induced dissociation (CID). The fragmentation of this compound is expected to be dominated by the cleavage of the ether linkage, which is the most labile bond in the structure. The primary fragmentation pathways would likely involve the breaking of the C-O bond between the benzyl (B1604629) group and the substituted benzene (B151609) ring.

One of the most characteristic fragmentation pathways for benzyl ethers is the formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. This occurs through the cleavage of the benzylic C-O bond, with the positive charge remaining on the highly stable, seven-membered aromatic tropylium cation. The other part of the molecule would form a neutral radical of 4-bromo-5-chloro-2-methylphenol (B1523040).

Another significant fragmentation pathway would involve the cleavage of the same C-O bond, but with the charge retained on the substituted benzene ring, leading to the formation of a 4-bromo-5-chloro-2-methylphenoxide ion. Subsequent fragmentation of this ion could involve the loss of the bromine or chlorine atoms.

The expected fragmentation pathways are summarized in the table below:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Probable Structure of Fragment | Neutral Loss |

| [M+H]⁺ | 91 | Tropylium ion (C₇H₇⁺) | 4-bromo-5-chloro-2-methylphenol radical |

| [M+H]⁺ | [M-C₇H₇]⁺ | 4-bromo-5-chloro-2-methylphenoxide ion | Toluene (B28343) radical |

| [M-C₇H₇]⁺ | [M-C₇H₇-Br]⁺ | 5-chloro-2-methylphenoxide ion | Bromine radical |

| [M-C₇H₇]⁺ | [M-C₇H₇-Cl]⁺ | 4-bromo-2-methylphenoxide ion | Chlorine radical |

These predicted fragmentation patterns would provide definitive structural confirmation of this compound in an MS/MS analysis.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Identification of Key Functional Groups

Fourier Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

The key functional groups in this compound are the aromatic rings (both the substituted benzene and the benzyl group), the ether linkage (C-O-C), and the methyl group. The expected vibrational modes and their corresponding wavenumbers are detailed below.

Aromatic C-H stretching vibrations are anticipated to appear in the region of 3100-3000 cm⁻¹. The C-H stretching of the methyl group is expected around 2950-2850 cm⁻¹. The aromatic C=C stretching vibrations will likely produce a series of sharp bands in the 1600-1450 cm⁻¹ region, which are characteristic of the benzene rings.

The most diagnostic feature for the ether linkage is the C-O-C stretching vibration. For aryl-alkyl ethers, two distinct C-O stretching bands are expected. The asymmetric C-O-C stretching should appear in the range of 1275-1200 cm⁻¹, while the symmetric stretching is anticipated between 1075-1020 cm⁻¹.

The presence of halogen substituents (bromine and chlorine) on the benzene ring will also influence the spectrum. The C-Br stretching vibration is expected in the 600-500 cm⁻¹ region, and the C-Cl stretching vibration typically appears between 800-600 cm⁻¹.

A summary of the predicted key FT-IR absorption bands is provided in the following table:

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3100-3000 | C-H stretch | Aromatic rings |

| 2950-2850 | C-H stretch | Methyl group |

| 1600-1450 | C=C stretch | Aromatic rings |

| 1275-1200 | Asymmetric C-O-C stretch | Aryl-alkyl ether |

| 1075-1020 | Symmetric C-O-C stretch | Aryl-alkyl ether |

| 800-600 | C-Cl stretch | Chloro-substituted benzene |

| 600-500 | C-Br stretch | Bromo-substituted benzene |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides complementary information to FT-IR spectroscopy, as it is based on the scattering of light rather than absorption. Vibrational modes that are weak in FT-IR may be strong in Raman, and vice versa. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-Br and C-Cl bonds.

The Raman spectrum is expected to show a strong band for the symmetric "ring breathing" vibration of the substituted benzene ring, typically appearing around 1000 cm⁻¹. The aromatic C=C stretching vibrations in the 1600-1500 cm⁻¹ region will also be prominent. The C-H stretching modes of the aromatic rings and the methyl group will be visible in the 3100-2800 cm⁻¹ range.

The C-Br and C-Cl stretching vibrations are also expected to be well-defined in the Raman spectrum, providing clear evidence for the halogen substituents.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the π → π* transitions of the aromatic rings.

The benzene ring of the benzyl group will exhibit absorption bands characteristic of monosubstituted benzenes. The more substituted benzene ring, with its auxochromic (benzyloxy, methyl) and chromophoric (bromo, chloro) groups, will have its absorption maxima shifted.

The primary absorption band (E2-band) for the substituted benzene ring is expected to appear around 200-220 nm, while the secondary, fine-structured band (B-band) is anticipated in the 260-280 nm region. The presence of the benzyloxy group, with its oxygen atom's lone pair of electrons, can engage in resonance with the benzene ring, leading to a bathochromic (red) shift of the absorption maxima. The halogen substituents also contribute to this shift.

The predicted UV-Vis absorption maxima are presented in the table below:

| Wavelength (λmax) | Electronic Transition | Chromophore |

| ~210 nm | π → π* (E2-band) | Substituted benzene ring |

| ~270 nm | π → π* (B-band) | Substituted benzene ring |

Solvatochromic Studies and Influence of Substituents on Electronic Properties

Solvatochromism refers to the change in the position, intensity, and shape of a substance's UV-Vis absorption bands when the polarity of the solvent is changed. For this compound, studying its solvatochromic behavior would provide insights into the nature of its electronic ground and excited states.

The substituents on the benzene ring play a crucial role in determining the electronic properties of the molecule. The benzyloxy group is an electron-donating group through resonance, while the bromine and chlorine atoms are electron-withdrawing through induction but can be weakly electron-donating through resonance. The methyl group is a weak electron-donating group.

In polar solvents, it is expected that the π → π* transition will exhibit a slight bathochromic shift due to the stabilization of the more polar excited state relative to the ground state. By measuring the UV-Vis spectra in a series of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile (B52724), methanol), the extent of this solvatochromism can be quantified. This data would further elucidate the electronic structure of the molecule and the interplay of the various substituent effects.

X-ray Crystallography for Solid-State Structure Determination

While specific X-ray crystallographic data for this compound is not available in the public domain, the examination of structurally similar compounds can provide valuable insights into the expected molecular geometry and crystal packing. The crystallographic data for analogous benzyloxy derivatives, such as 1-(Benzyloxy)-4-chlorobenzene and 4-Benzyloxy-2-bromo-1-methoxybenzene, serve as instructive examples of the detailed structural information that can be obtained through this technique.

For instance, in the crystal structure of a related compound, the dihedral angle between the two aromatic rings and the various intermolecular interactions that stabilize the crystal lattice are key parameters that can be elucidated. This information is crucial for understanding the compound's physical properties and its interactions in a solid-state environment.

Below are representative data tables for structurally related compounds, illustrating the typical crystallographic parameters obtained from a single-crystal X-ray diffraction study.

Table 1: Crystal Data and Structure Refinement for 1-(Benzyloxy)-4-chlorobenzene nih.gov

| Parameter | Value |

| Empirical Formula | C₁₃H₁₁ClO |

| Formula Weight | 218.67 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a (Å) | 11.485 (2) |

| b (Å) | 13.033 (3) |

| c (Å) | 7.3333 (15) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1097.7 (4) |

| Z | 4 |

| Temperature (K) | 298 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Data Collection | |

| Reflections Collected | 10943 |

| Independent Reflections | 2523 |

| R(int) | 0.039 |

| Refinement | |

| R[F² > 2σ(F²)] | Not Reported |

| wR(F²) | Not Reported |

| Goodness-of-fit (S) | Not Reported |

Table 2: Crystal Data and Structure Refinement for 4-Benzyloxy-2-bromo-1-methoxybenzene nih.gov

| Parameter | Value |

| Empirical Formula | C₁₄H₁₃BrO₂ |

| Formula Weight | 293.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 6.1415 (7) |

| b (Å) | 8.2635 (7) |

| c (Å) | 25.287 (2) |

| α (°) | 90 |

| β (°) | 94.401 (10) |

| γ (°) | 90 |

| Volume (ų) | 1279.5 (2) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Data Collection | |

| Reflections Collected | 3982 |

| Independent Reflections | 3982 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.055 |

| wR(F²) | 0.164 |

| Goodness-of-fit (S) | 1.00 |

These tables detail the fundamental parameters that define the crystal structure. The unit cell dimensions (a, b, c, α, β, γ) describe the size and shape of the basic repeating unit of the crystal. The space group provides information about the symmetry elements present in the crystal lattice. The Z value indicates the number of molecules in the unit cell. Refinement parameters such as R-factors are indicators of the quality of the structural model and its agreement with the experimental data.

In the absence of specific crystallographic data for this compound, the study of such related structures provides the best available approximation of its solid-state conformation and packing arrangement.

Theoretical and Computational Investigations of 1 Benzyloxy 4 Bromo 5 Chloro 2 Methylbenzene

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the atomic level. These calculations can provide detailed insights into the geometry, electronic structure, and spectroscopic properties of a compound.

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For a flexible molecule like 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene, which has several rotatable bonds, a conformational analysis would be performed. This involves exploring the potential energy surface to identify various stable conformers (different spatial arrangements of the atoms) and determine the global minimum energy conformation, which is the most stable arrangement of the molecule.

Electronic Structure Analysis (Molecular Orbitals, Charge Distribution)

Once the optimized geometry is obtained, the electronic structure can be analyzed. This involves examining the molecular orbitals, which describe the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are key to understanding the molecule's reactivity. An analysis of the charge distribution, often visualized through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals how the electron density is distributed among the atoms, indicating which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic).

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)

DFT calculations can predict various spectroscopic properties, which can be compared with experimental data to validate the computational model.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning peaks in experimental NMR spectra and can help in confirming the structure of the compound.

Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. This information helps in identifying the characteristic vibrational modes of the functional groups present in the molecule.

UV-Vis Maxima: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding UV-Vis absorption maxima (λmax). This provides insight into the electronic structure and the nature of the electronic excitations within the molecule.

Analysis of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)

The Frontier Molecular Orbitals (FMOs), namely the HOMO and LUMO, are critical in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of the molecule. It uses a color scale to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack), offering a clear picture of the reactive sites of the molecule.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For a given reaction involving this compound, DFT calculations could be used to map out the potential energy surface of the reaction pathway. This involves locating the transition state structures, which are the high-energy points along the reaction coordinate that connect reactants to products. The energy barrier (activation energy) calculated from the energy difference between the reactants and the transition state provides crucial information about the feasibility and rate of the reaction.

Prediction of Regioselectivity and Stereoselectivity in Synthetic Transformations

For reactions where multiple products can be formed, computational methods can predict the regioselectivity and stereoselectivity. By comparing the activation energies of the different possible reaction pathways leading to various isomers, it is possible to determine which product is kinetically favored. This predictive capability is highly valuable in designing synthetic routes and understanding the outcomes of chemical reactions.

Absence of Specific Research Hinders Quantitative Structure-Property Relationship Modeling for this compound

Despite a comprehensive search of scientific literature and computational chemistry databases, no specific Quantitative Structure-Property Relationship (QSPR) models or detailed research findings were found for the chemical compound this compound. This absence of dedicated studies prevents a detailed analysis and the generation of predictive insights for this particular molecule through QSPR modeling.

Quantitative Structure-Property Relationship (QSPR) modeling is a computational method used to predict the properties of chemicals based on their molecular structure. These models establish a mathematical relationship between the structural features of a molecule and its physicochemical properties or biological activities. Such predictive insights are valuable in various fields, including drug discovery, materials science, and environmental risk assessment, as they can reduce the need for expensive and time-consuming experimental testing.

For a QSPR model to be developed, a dataset of structurally similar compounds with experimentally determined properties is required. This data is then used to train and validate the model. The lack of available research specifically focused on this compound or a closely related series of compounds means that the foundational data for building a specific and reliable QSPR model is not present in the public domain.

While general QSPR studies have been conducted on broader classes of compounds, such as substituted benzene (B151609) derivatives, these models are not directly applicable to a specific molecule with a unique combination of substituents like this compound without specific validation. The predictive accuracy of a QSPR model is highly dependent on the structural and property space covered by the training set of molecules. Therefore, extrapolating from general models to a specific, unstudied compound would likely lead to unreliable predictions.

The development of a QSPR model for this compound would necessitate future research involving the synthesis of a series of analogous compounds and the experimental determination of their relevant properties. This would provide the necessary data to build and validate a model capable of offering predictive insights into the behavior of this specific chemical.

Due to the current lack of specific research and data, it is not possible to present any detailed research findings or data tables related to the QSPR modeling of this compound.

Derivatization and Analogue Synthesis of 1 Benzyloxy 4 Bromo 5 Chloro 2 Methylbenzene

Synthesis of Homologues and Positional Isomers

The synthesis of homologues and positional isomers of 1-(benzyloxy)-4-bromo-5-chloro-2-methylbenzene would involve modifications to the methyl group or rearrangement of the substituents on the aromatic ring.

Homologue Synthesis:

Homologues, which differ by one or more methylene (B1212753) units (-CH2-), could be synthesized by starting with precursors that have longer alkyl chains at the 2-position of the benzene (B151609) ring. For instance, using 2-ethyl-4-bromo-5-chlorophenol as a starting material and subsequently protecting the hydroxyl group with a benzyl (B1604629) group would yield an ethyl homologue. The general synthetic strategy would likely follow a similar pathway to the synthesis of the parent compound, which typically involves the benzylation of the corresponding phenol (B47542).

Positional Isomer Synthesis:

The synthesis of positional isomers would require starting materials with different substitution patterns on the benzene ring. The directing effects of the substituents play a crucial role in the regioselectivity of the halogenation and other electrophilic aromatic substitution reactions used to prepare the precursors. For example, the synthesis of an isomer with the bromo and chloro groups in different positions would necessitate a different sequence of halogenation and functional group manipulations on a substituted toluene (B28343) or cresol (B1669610) precursor.

Table 1: Potential Positional Isomers and their Synthetic Precursors

| Isomer Name | Potential Starting Material |

| 1-(Benzyloxy)-2-bromo-3-chloro-4-methylbenzene | 2-Bromo-3-chloro-4-methylphenol |

| 1-(Benzyloxy)-3-bromo-2-chloro-4-methylbenzene | 3-Bromo-2-chloro-4-methylphenol |

| 1-(Benzyloxy)-4-bromo-2-chloro-5-methylbenzene | 4-Bromo-2-chloro-5-methylphenol |

Introduction of Diverse Functional Groups via Chemo- and Regioselective Reactions

The distinct reactivity of the bromo and chloro substituents on the aromatic ring allows for chemo- and regioselective introduction of various functional groups. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in many catalytic cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom at the 4-position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. nobelprize.org These reactions would allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups. For instance, a Suzuki coupling with an arylboronic acid would yield a biaryl structure, while a Sonogashira coupling with a terminal alkyne would introduce an alkynyl moiety. The milder reaction conditions often required for the reaction of aryl bromides would likely leave the chloro and benzyloxy groups intact.

Nucleophilic Aromatic Substitution:

While less common for unactivated aryl halides, nucleophilic aromatic substitution (SNA) could potentially be employed to replace the chloro or bromo group, particularly with strong nucleophiles and under forcing conditions. youtube.commsu.eduyoutube.comyoutube.comyoutube.com The presence of the electron-donating methyl and benzyloxy groups generally disfavors classical SNA reactions.

Table 2: Potential Functional Group Interconversions

| Reaction Type | Reagent/Catalyst | Product Functional Group |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl |

| Stille Coupling | Organostannane, Pd catalyst | Alkyl, Alkenyl, Aryl |

| Heck Reaction | Alkene, Pd catalyst, Base | Alkenyl |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino |

| Cyanation | Cyanide source, Pd or Ni catalyst | Cyano |

Design and Synthesis of Advanced Scaffolds Utilizing the Compound as a Building Block

The multifunctionality of this compound makes it an attractive building block for the synthesis of more complex and potentially bioactive molecules. Its rigid aromatic core can serve as a scaffold to which various pharmacophores can be attached.

The general strategy would involve sequential, regioselective reactions at the bromo and chloro positions. For example, a Suzuki coupling at the bromo position could be followed by a subsequent cross-coupling reaction or a nucleophilic substitution at the chloro position. The benzyloxy group can also be deprotected to reveal a phenol, which can then be further functionalized. This step-wise approach allows for the controlled construction of complex molecular architectures.

For instance, this building block could be utilized in the synthesis of analogues of pharmacologically active compounds where a substituted phenyl ring is a key structural feature.

Exploration of Structure-Reactivity Relationships in Derived Compounds

For example, the introduction of electron-donating or electron-withdrawing groups via cross-coupling reactions would modulate the electron density of the aromatic ring. This, in turn, would influence the reactivity of the remaining chloro group and the benzyloxy ether linkage. Kinetic studies on the reactions of these derivatives could provide quantitative data on the influence of each substituent.

Furthermore, if these derivatives are designed as potential bioactive molecules, the structure-activity relationship (SAR) can be studied. By correlating the changes in chemical structure with biological activity, key insights into the molecular features required for a desired therapeutic effect can be obtained.

Advanced Research Applications in Chemical Science

Role as a Precursor in Complex Organic Synthesis

The molecular architecture of 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene makes it a potentially valuable precursor in multi-step organic synthesis. The presence of distinct functional groups—a benzyl (B1604629) ether, a bromine atom, a chlorine atom, and a methyl group on a benzene (B151609) ring—offers several avenues for selective chemical transformations.

The benzyloxy group often serves as a protecting group for the phenolic hydroxyl group. organic-chemistry.orgjk-sci.com This protection is stable under a variety of reaction conditions but can be selectively removed, typically through catalytic hydrogenation, to reveal the reactive phenol (B47542). jk-sci.com This strategy is crucial in the synthesis of complex molecules where a free hydroxyl group might interfere with reactions targeting other parts of the molecule.

The bromo and chloro substituents on the aromatic ring are key functionalities for forming new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of bromine and chlorine in cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions, could allow for sequential and site-selective introduction of different molecular fragments. uzh.chresearchgate.netsemanticscholar.orgresearchgate.net For instance, the carbon-bromine bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, enabling a stepwise functionalization of the aromatic core.

Table 1: Potential Sequential Cross-Coupling Reactions

| Step | Reaction Type | Reactive Site | Potential Reagent | Resulting Functionality |

| 1 | Suzuki Coupling | C-Br | Arylboronic acid | Biaryl linkage |

| 2 | Buchwald-Hartwig Amination | C-Cl | Amine | Arylamine linkage |

This controlled, stepwise approach is fundamental in the construction of complex pharmaceutical intermediates and other fine chemicals.

Potential Applications in Materials Science Research

The structural features of this compound suggest its utility as a building block for novel materials with tailored properties.

Precursors for Advanced Polymers and Oligomers

This compound could serve as a monomer in the synthesis of advanced polymers. The di-halogenated nature of the aromatic ring allows for its participation in polycondensation reactions. For example, through reactions like Suzuki polycondensation, it could be incorporated into the backbone of conjugated polymers. The benzyloxy and methyl groups would act as solubilizing and property-modifying side chains, influencing the polymer's processability and its physical and electronic properties. The synthesis of aromatic polymers with specific functionalities is a key area of materials science. mdpi.commdpi.comacs.org

Components in Optoelectronic Materials and Functional Dyes

The substituted benzene core of this compound can be elaborated into more complex aromatic systems that are the basis of many optoelectronic materials and functional dyes. researchgate.netccspublishing.org.cnmdpi.com Through cross-coupling reactions, various chromophoric and electronically active groups could be attached to the benzene ring at the positions of the bromine and chlorine atoms. The resulting extended π-systems are a prerequisite for properties like fluorescence, phosphorescence, and charge transport, which are essential for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The halogen atoms themselves can also influence the photophysical properties of the final molecules through the heavy-atom effect. nih.gov

Exploration in Catalysis (e.g., as a Ligand Precursor or Substrate in Catalytic Cycles)

In the field of catalysis, this compound could be envisioned to have a role as a precursor to specialized ligands for metal catalysts. The bromo and chloro groups can be converted into phosphine (B1218219), amine, or other coordinating groups through nucleophilic substitution or cross-coupling reactions. The resulting polysubstituted aromatic compound could then act as a ligand, with the substitution pattern on the benzene ring potentially influencing the steric and electronic properties of the catalyst, thereby affecting its activity and selectivity. abcr.com For instance, the synthesis of biaryl phosphine ligands, which are crucial in many catalytic cross-coupling reactions, often starts from halogenated aromatic precursors.

Niche Applications in Specialty Chemical Manufacturing

Beyond the advanced applications mentioned, this compound could find use as an intermediate in the manufacturing of various specialty chemicals. Its polyfunctional nature allows it to be a versatile starting material for the synthesis of agrochemicals, specialty polymers, and other high-value chemical products where a substituted aromatic core is required. The ability to perform selective chemical modifications at multiple sites on the molecule is a valuable attribute in the synthesis of complex target molecules.

Emerging Research Directions and Future Perspectives

Development of Sustainable and Green Synthetic Routes for Halogenated Aromatics

The synthesis of halogenated aromatic compounds has traditionally relied on methods that often use hazardous reagents and generate significant waste. rsc.orgtaylorfrancis.com Modern research is intensely focused on developing more environmentally benign and sustainable alternatives, aligning with the principles of green chemistry. paperpublications.org